

Application Notes and Protocols for Avitinib Maleate in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

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Introduction

Avitinib maleate, also known as AC0010 or Abivertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3][4]} It has demonstrated significant promise in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations, including the T790M resistance mutation that can arise after treatment with first-generation EGFR TKIs.^{[3][5]} **Avitinib maleate** covalently binds to the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.^[4] This document provides detailed application notes and protocols for determining the optimal dosage of **Avitinib maleate** in in vivo mouse models, based on available preclinical data.

Mechanism of Action

Avitinib maleate selectively targets mutant forms of EGFR, including the L858R and exon 19 deletion activating mutations, as well as the T790M resistance mutation.^[3] By irreversibly inhibiting EGFR, Avitinib blocks the phosphorylation of downstream signaling molecules, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways.^{[1][2]} This disruption of key signaling cascades leads to the inhibition of cancer cell proliferation and survival.^[2]

Data Presentation

Table 1: In Vivo Efficacy of Axitinib Maleate in Xenograft Mouse Models

Dosage (mg/kg/day, oral)	Mouse Model	Cell Line	Treatment Duration	Key Findings	Reference
12.5	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	[1]
50	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	[1]
500	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	[1]
500	Xenograft model	EGFR active and T790M mutations	>143 days	Complete tumor remission with no weight loss	[2]

Table 2: Pharmacokinetic Properties of Axitinib Maleate (AC0010) in Mice

Parameter	Dosage	Value	Animal Model	Reference
Bioavailability	12.5 - 200 mg/kg (oral)	15.9 - 41.4%	N/A	[2]
Tmax (Time to maximum concentration)	12.5 - 200 mg/kg (oral)	1 - 2 hours	N/A	[2]
Elimination half-life (t _{1/2})	10 mg/kg (intravenous)	~1.73 hours	NCI-H1975 xenograft	[2]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy of Avitinib Maleate in a Subcutaneous Xenograft Mouse Model

1. Cell Culture and Preparation:

- Culture human NSCLC cells harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5×10^6 to 10×10^6 cells per 100 μ L.

2. Animal Handling and Tumor Implantation:

- Use immunocompromised mice (e.g., Nu/Nu nude mice, 6-8 weeks old).
- Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject the cell suspension (100 μ L) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

3. Treatment with **Avitinib Maleate**:

- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare **Avitinib maleate** formulation for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
- Administer **Avitinib maleate** orally once daily at the desired dosages (e.g., 12.5, 50, 200, 500 mg/kg). The control group should receive the vehicle only.
- Monitor animal body weight and general health daily.

4. Efficacy Assessment:

- Measure tumor volume 2-3 times per week.
- At the end of the study (e.g., 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
- Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

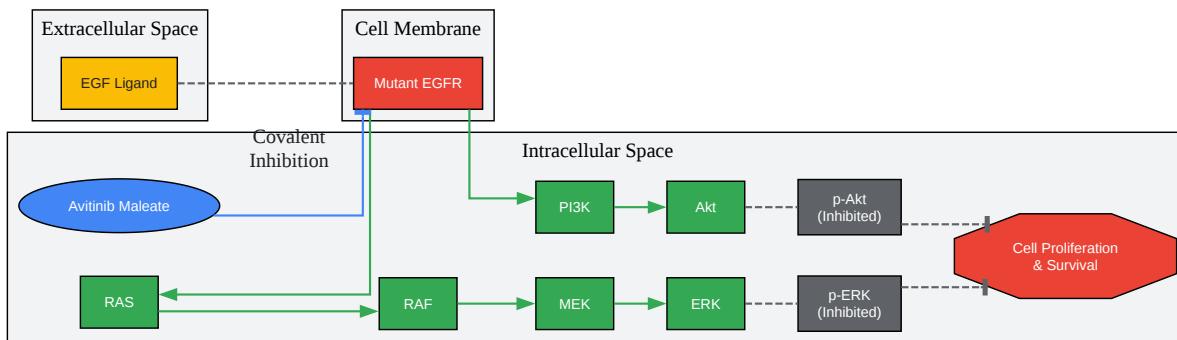
1. Sample Preparation:

- Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates and collect the supernatant.
- Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

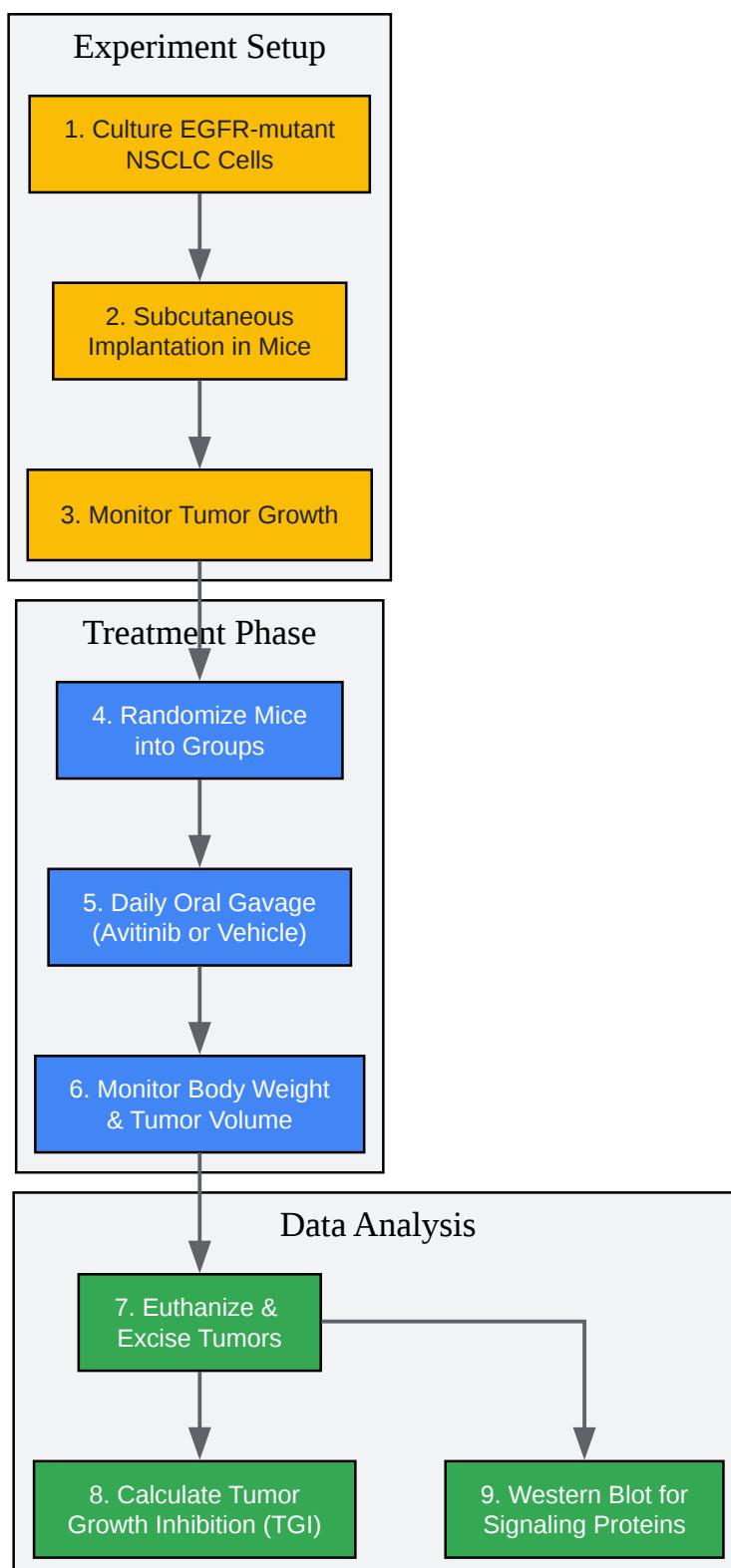
- Separate equal amounts of protein on a polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualization



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Caption: **Avitinib maleate** signaling pathway.

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Caption: In vivo efficacy experimental workflow.

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